

Chemical and physical properties of Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide

Cat. No.: B088488

[Get Quote](#)

An In-Depth Technical Guide to Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide, more commonly known as p-Toluenesulfonyl semicarbazide (TSSC), is a versatile organic compound with the CAS Number 10396-10-8. It is a white, crystalline powder primarily recognized for its application as a high-temperature blowing agent in the plastics and rubber industries. Beyond this industrial use, its chemical structure, featuring a reactive sulfonyl group and a semicarbazide moiety, makes it a valuable intermediate in organic synthesis.^[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthesis pathway.

Chemical and Physical Properties

The properties of p-Toluenesulfonyl semicarbazide are summarized in the table below. The data has been compiled from various chemical and safety data sources.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃ S	[2][3]
Molecular Weight	229.26 g/mol	[2][3]
Appearance	Fine, white crystalline powder	[2][4]
Melting Point	236 °C	[2]
Density	1.381 g/cm ³	[2]
pKa (Predicted)	8.92 ± 0.43	[2][4]
Solubility	Soluble in polar solvents such as methanol, ethanol, and acetone.[1] Insoluble in non-polar solvents like hexane.[1]	[1]
Stability	Stable under normal conditions.[1] Should be kept away from strong acids and bases.[1]	[1]
Storage Temperature	Sealed in a dry environment, store in a freezer under -20°C.	[2][4]

Experimental Protocols

I. Laboratory Scale Synthesis of p-Toluenesulfonyl semicarbazide

This protocol is adapted from a general and robust procedure for the synthesis of sulfonylhydrazides.

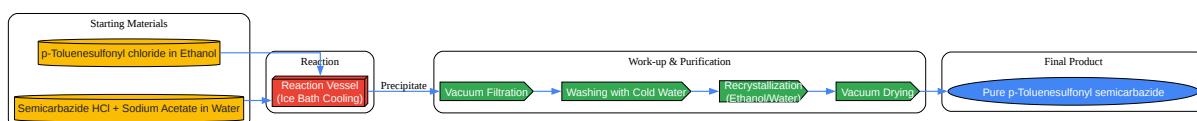
Materials:

- p-Toluenesulfonyl chloride
- Semicarbazide hydrochloride

- Sodium acetate
- Ethanol
- Water
- Ice

Procedure:

- Preparation of the Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve semicarbazide hydrochloride in water.
- Buffering the Solution: Add sodium acetate to the semicarbazide hydrochloride solution. This will buffer the solution to maintain a pH suitable for the reaction.
- Dissolving the Sulfonyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride in ethanol. Gentle warming may be required to achieve complete dissolution.
- Reaction: Slowly add the ethanolic solution of p-toluenesulfonyl chloride to the aqueous solution of semicarbazide with vigorous stirring. The reaction mixture should be cooled in an ice bath to control the exothermic reaction.
- Precipitation and Isolation: Continue stirring the reaction mixture in the ice bath for a designated period to ensure complete reaction. The product, p-toluenesulfonyl semicarbazide, will precipitate out of the solution as a white solid. Collect the precipitate by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.
- Purification by Recrystallization:
 - Transfer the crude product to a beaker.
 - Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) and heat the mixture until the solid dissolves completely.


- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove any residual solvent.

Characterization:

The identity and purity of the synthesized p-toluenesulfonyl semicarbazide can be confirmed by the following methods:

- Melting Point Determination: A sharp melting point close to the literature value (236 °C) indicates high purity.
- Spectroscopic Analysis:
 - ^1H NMR: The proton NMR spectrum should show characteristic signals for the methyl protons of the toluene group, the aromatic protons, and the protons of the semicarbazide moiety.
 - IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H, C=O, and S=O functional groups.

II. Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for p-Toluenesulfonyl semicarbazide.

Reactivity and Stability

p-Toluenesulfonyl semicarbazide is a stable compound under standard conditions.[1] However, it should be stored away from strong acids and bases to prevent decomposition.[1] The sulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, which is a key aspect of its utility in organic synthesis.[1]

Conclusion

This technical guide provides essential information on the chemical and physical properties of **Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide** (p-Toluenesulfonyl semicarbazide). The detailed experimental protocol for its synthesis, coupled with characterization methods, offers a practical resource for researchers in organic and medicinal chemistry. The provided data and workflow visualization aim to support further research and application development involving this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. P-Toluenesulfonyl Semicarbazide (RA/TSSC) 10396-10-8 Suppliers - Jinli Chemical [en.jinlichemical.com]
- 2. p-Toluenesulfonyl semicarbazide CAS#: 10396-10-8 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [Chemical and physical properties of Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b088488#chemical-and-physical-properties-of-benzenesulfonic-acid-4-methyl-2-aminocarbonyl-hydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com